

2-Hydroxy-6-nitrobenzamide CAS number and synonyms

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Compound of Interest

Compound Name: 2-Hydroxy-6-nitrobenzamide

Cat. No.: B15231455

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A Technical Guide to 2-Hydroxy-6nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Hydroxy-6-nitrobenzamide**, including its chemical identifiers, physicochemical properties, a representative synthetic protocol, and a discussion of its potential biological significance based on related compounds. Due to the limited availability of data for this specific isomer, information from structurally related compounds is included for comparative purposes and is duly noted.

Chemical Identity and Properties

2-Hydroxy-6-nitrobenzamide is an aromatic amide compound. Its structure is characterized by a benzene ring substituted with a carboxamide group, a hydroxyl group, and a nitro group at positions 1, 2, and 6, respectively.

Table 1: Chemical Identifiers for 2-Hydroxy-6-nitrobenzamide and Related Isomers



Identifier	2-Hydroxy-6- nitrobenzamide	2-Hydroxy-5- nitrobenzamide	2-Hydroxy-3- nitrobenzamide
CAS Number	725714-75-0[1]	2912-78-9[2]	2912-76-7
Molecular Formula	C7H6N2O4	C7H6N2O4[2]	C7H6N2O4
Synonyms	6-Nitrosalicylamide	5-Nitrosalicylamide[2]	3-Nitrosalicylamide

Table 2: Physicochemical Properties

Note: Experimental data for **2-Hydroxy-6-nitrobenzamide** is not readily available. The following data is for the closely related isomer, 2-Hydroxy-5-nitrobenzamide (CAS 2912-78-9), and should be considered as an approximation.

Property	Value	Source
Molecular Weight	182.13 g/mol	PubChem[2]
XLogP3	1.7	PubChem[2]
Hydrogen Bond Donors	2	PubChem
Hydrogen Bond Acceptors	4	PubChem
Monoisotopic Mass	182.03275668 Da	PubChem[2]

Potential Biological Activity and Significance

While specific biological studies on **2-Hydroxy-6-nitrobenzamide** are not prominent in the literature, the activities of the broader classes of salicylamides (2-hydroxybenzamides) and nitroaromatic compounds provide a basis for predicting its potential relevance in drug discovery.

• Salicylamide Derivatives: This class of compounds is known to possess a wide range of biological activities. Salicylamide itself has analgesic and antipyretic properties.[3] More complex derivatives, such as niclosamide and nitazoxanide, are FDA-approved drugs that exhibit broad-spectrum antiviral and anthelmintic activities.[4] These compounds can modulate multiple critical signaling pathways, including Wnt/β-catenin, STAT3, NF-κB, and



mTORC1.[4][5] Research into novel salicylamide derivatives continues to yield potent inhibitors of various pathogens, including Hepatitis B virus (HBV).[5]

Nitroaromatic Compounds: The nitro group is a well-established pharmacophore and is
present in numerous antimicrobial and antiparasitic agents.[4] Its biological effect is often
mediated through redox reactions within cells, where enzymatic reduction of the nitro group
can lead to the formation of reactive nitroso and hydroxylamine intermediates. These can
induce cellular toxicity in microorganisms. The strong electron-withdrawing nature of the nitro
group also significantly influences the molecule's electronic properties, which can enhance
its interaction with biological targets.

Given these precedents, **2-Hydroxy-6-nitrobenzamide** could be a valuable scaffold for developing new therapeutic agents, particularly in the fields of virology and microbiology. Experimental validation is required to determine its specific activities and mechanism of action.

Experimental Protocols

The following is a representative protocol for the synthesis of **2-Hydroxy-6-nitrobenzamide** from its corresponding carboxylic acid. This procedure is based on standard amidation methodologies.

Synthesis of 2-Hydroxy-6-nitrobenzamide from 2-Hydroxy-6-nitrobenzoic Acid

This two-step procedure involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.

Step 1: Synthesis of 2-Hydroxy-6-nitrobenzoyl chloride

- Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a
 magnetic stirrer, suspend 2-hydroxy-6-nitrobenzoic acid (1.0 eq) in an excess of thionyl
 chloride (SOCl₂, ~5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
 The reaction should be performed in a well-ventilated fume hood.
- Reaction: Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours.
 The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

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Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
 Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-hydroxy-6-nitrobenzoyl chloride, an oily or solid residue, can be used in the next step without further purification.

Step 2: Amidation to form **2-Hydroxy-6-nitrobenzamide**

- Reagents and Setup: Dissolve the crude 2-hydroxy-6-nitrobenzoyl chloride from Step 1 in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask placed in an ice bath to maintain a temperature of 0-5 °C.
- Reaction: Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, ~3.0 eq) dropwise to the stirred solution. Ensure the temperature does not rise above 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
- Isolation and Purification:
 - Quench the reaction by adding distilled water.
 - If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water and a minimal amount of cold diethyl ether to remove impurities.
 - If the product remains in the organic layer, separate the layers using a separatory funnel.
 Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Recrystallization: Purify the crude 2-Hydroxy-6-nitrobenzamide by recrystallization from a
 suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the final
 product as a crystalline solid.
- Characterization: Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
 Determine the melting point and compare it with literature values if available.



Visualized Workflow and Diagrams Synthesis and Purification Workflow

The logical flow for the preparation and validation of **2-Hydroxy-6-nitrobenzamide** is depicted below. This process begins with the starting material, proceeds through the key chemical transformations, and concludes with purification and analytical confirmation of the final product.



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Caption: A flowchart illustrating the key stages in the synthesis of **2-Hydroxy-6-nitrobenzamide**.

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